molecular formula C7H6BrNOS B1373814 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one CAS No. 960289-03-6

2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one

Cat. No. B1373814
CAS RN: 960289-03-6
M. Wt: 232.1 g/mol
InChI Key: WCHRPSHIMRQFRS-UHFFFAOYSA-N
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Description

“2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one” is a chemical compound with the molecular formula C7H6BrNOS . It is also known by its IUPAC name, 2-bromo-5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one .


Synthesis Analysis

The synthesis of “2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one” involves a reaction at 0°C for 1 hour. The reaction mixture is then diluted with water and extracted with EtOAc. The combined organic layers are washed with 5% Na, saturated NaHCO, dried over Na, filtered, and concentrated to give the title compound .


Molecular Structure Analysis

The molecular structure of “2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one” consists of a thieno[2,3-c]pyridin-7-one ring with a bromine atom attached to the 2-position .


Physical And Chemical Properties Analysis

“2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one” is a solid compound with a molecular weight of 232.1 . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Crystal Structure of Dihydrothienopyridines The study of the crystal structure of dihydrothienopyridine derivatives, specifically 2‐Ethoxycarbonyl‐5‐methoxycarbonyl‐6‐methyl‐4‐phenyl‐4,7‐dihydrothieno[2,3‐b]pyridine, revealed no unusual intramolecular or intermolecular distances or angles. The dihydrothieno[2,3-b]pyridine moiety is planar, and the molecules are linked to form chains via intermolecular N—H⋯O hydrogen bonds, offering insights into the molecular arrangement of such compounds (Rodríguez et al., 1998).

Chemical Transformations and Reactions

Synthesis of Cyanopyridine Derivatives 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile has been utilized as a substrate for synthesizing new cyanopyridine derivatives, which were assessed for their antimicrobial activity against various bacteria, demonstrating the potential of these compounds in developing new antimicrobial agents (Bogdanowicz et al., 2013).

Rearrangement of Tetrahydro-4-hydroxyiminoisoxazolo[2,3-a]pyridinium Salts Research into the rearrangement of certain isoxazole derivatives into pyrrolo[3,2-b]pyridin-2-one revealed interesting mechanisms, suggesting potential pathways for synthesizing complex heterocyclic compounds (Jones & Phipps, 1974).

Biological Applications and Interactions

Antibacterial Activity of Novel Pyrrolidin-3-cyanopyridine Derivatives The synthesis of novel 4-Pyrrolidin-3-cyanopyridine derivatives and their evaluation for antimicrobial activity showcased the potential of these compounds in the field of antimicrobial research. Certain derivatives exhibited significant activity against a range of aerobic and anaerobic bacteria, indicating their potential as antibacterial agents (Bogdanowicz et al., 2013).

properties

IUPAC Name

2-bromo-5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNOS/c8-5-3-4-1-2-9-7(10)6(4)11-5/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHRPSHIMRQFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679849
Record name 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one

CAS RN

960289-03-6
Record name 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dissolve 5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one (4.80 g, 31.37 mmol) in HOAc (40 mL) and water (30 mL). Cool to 0° C. and add Br2 (1.8 mL, 34.51 mmol) dropwise. Stir the reaction at 0° C. for 1 h. Dilute the reaction mixture with water (100 mL) and extract with EtOAc (3×100 mL). Wash the combined organic layers with 5% Na2SO3 (2×50 mL), saturated NaHCO3 (2×100 mL), dry over Na2SO4, filter and concentrate to give 6.20 g (85%) of the title compound. MS/ES m/z (81Br) 233.9 [M+H]+.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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